Bienvenue dans la boutique en ligne BenchChem!

1-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(4-methoxyphenethyl)urea

Physicochemical property Drug‑likeness Solubility

1‑(2‑(4‑(Furan‑3‑yl)‑1H‑pyrazol‑1‑yl)ethyl)‑3‑(4‑methoxyphenethyl)urea is a synthetic pyrazolyl‑urea derivative with the molecular formula C₁₉H₂₂N₄O₃ and a molecular weight of 354.4 g mol⁻¹ [REFS‑1]. Its structure combines a furan‑3‑yl‑substituted pyrazole, an ethyl linker, and a 4‑methoxyphenethyl urea terminus, placing it in a class of compounds that have been explored as kinase inhibitors, G‑protein‑gated inwardly rectifying potassium (GIRK) channel modulators, and anticancer agents [REFS‑2].

Molecular Formula C19H22N4O3
Molecular Weight 354.41
CAS No. 2034377-60-9
Cat. No. B2998754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(4-methoxyphenethyl)urea
CAS2034377-60-9
Molecular FormulaC19H22N4O3
Molecular Weight354.41
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CCNC(=O)NCCN2C=C(C=N2)C3=COC=C3
InChIInChI=1S/C19H22N4O3/c1-25-18-4-2-15(3-5-18)6-8-20-19(24)21-9-10-23-13-17(12-22-23)16-7-11-26-14-16/h2-5,7,11-14H,6,8-10H2,1H3,(H2,20,21,24)
InChIKeyMFJUWJAIPGFFKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Buyer’s Brief – 1-(2-(4-(Furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(4-methoxyphenethyl)urea (CAS 2034377-60-9)


1‑(2‑(4‑(Furan‑3‑yl)‑1H‑pyrazol‑1‑yl)ethyl)‑3‑(4‑methoxyphenethyl)urea is a synthetic pyrazolyl‑urea derivative with the molecular formula C₁₉H₂₂N₄O₃ and a molecular weight of 354.4 g mol⁻¹ [REFS‑1]. Its structure combines a furan‑3‑yl‑substituted pyrazole, an ethyl linker, and a 4‑methoxyphenethyl urea terminus, placing it in a class of compounds that have been explored as kinase inhibitors, G‑protein‑gated inwardly rectifying potassium (GIRK) channel modulators, and anticancer agents [REFS‑2]. The compound’s computed logP (XLogP3‑AA = 1.9) and hydrogen‑bond donor/acceptor counts (2 HBD, 4 HBA) are consistent with oral drug‑like space [REFS‑1].

Why a Generic Pyrazole‑Urea Won’t Substitute for CAS 2034377-60-9


Structurally related pyrazolyl‑ureas such as ML297 (a GIRK1/2 activator) and various kinase‑targeted urea derivatives share the same core scaffold but differ critically in the appended aryl groups and heterocyclic substituents [REFS‑1]. Subtle modifications—such as replacing the furan‑3‑yl moiety with a furan‑2‑yl or phenyl group, or swapping the 4‑methoxyphenethyl tail for a trifluoromethylphenyl group—can drastically alter target selectivity, metabolic stability, and off‑target liability [REFS‑2]. Consequently, even “close” analogs cannot be assumed to replicate the biological profile or physicochemical behaviour of 1‑(2‑(4‑(furan‑3‑yl)‑1H‑pyrazol‑1‑yl)ethyl)‑3‑(4‑methoxyphenethyl)urea without experimental confirmation.

Head‑to‑Head Quantitative Differentiation for 1‑(2‑(4‑(Furan‑3‑yl)‑1H‑pyrazol‑1‑yl)ethyl)‑3‑(4‑methoxyphenethyl)urea


Lower Computed LogP vs. ML297 Suggests Improved Aqueous Solubility

The target compound exhibits a computed logP (XLogP3‑AA) of 1.9 [REFS‑1]. In contrast, the well‑known pyrazolyl‑urea ML297 (CID 56642816) has a computed logP of 3.1 [REFS‑2]. The 1.2‑unit logP reduction predicts roughly one order of magnitude higher aqueous solubility for the target compound, which may facilitate in‑vitro assay preparation and reduce non‑specific protein binding [REFS‑1, REFS‑2].

Physicochemical property Drug‑likeness Solubility

Rotatable Bond Count vs. ML297: Implications for Target Binding

The target compound possesses 8 rotatable bonds [REFS‑1], compared with 5 for ML297 [REFS‑2]. This higher flexibility may allow the molecule to adopt binding conformations that are inaccessible to the more rigid ML297 scaffold, potentially enabling engagement of distinct protein targets or allosteric sites [REFS‑1, REFS‑2].

Molecular flexibility Target engagement Conformational entropy

Hydrogen‑Bond Acceptor Count Suggests Differential Kinase‑Hinge Binding Potential

With 4 hydrogen‑bond acceptors (HBA) [REFS‑1], the target compound offers one additional HBA relative to ML297 (3 HBA) [REFS‑2]. The extra acceptor is located on the furan oxygen, providing a unique vector for hydrogen‑bond interactions that can be exploited in structure‑based drug design to achieve selectivity over ML297‑sensitive targets [REFS‑1, REFS‑2].

Kinase hinge binding Hydrogen bonding Selectivity design

Recommended Procurement Scenarios for 1‑(2‑(4‑(Furan‑3‑yl)‑1H‑pyrazol‑1‑yl)ethyl)‑3‑(4‑methoxyphenethyl)urea


Medicinal Chemistry Diversification of Pyrazolyl‑Urea Scaffolds

The furan‑3‑yl substitution and extended ethyl‑methoxyphenethyl urea tail differentiate this compound from the well‑characterized GIRK activator ML297. Teams pursuing novel GIRK modulators, kinase inhibitors, or SGLT1 antagonists can use CAS 2034377‑60‑9 as a key intermediate or comparator to explore structure‑activity relationships beyond the 1‑phenyl‑3‑methylpyrazole chemotype [REFS‑1, REFS‑2].

Physicochemical Probe for Solubility‑Optimized Analog Design

With a computed logP of 1.9—significantly lower than ML297 (3.1)—this compound serves as a practical starting point for campaigns requiring aqueous solubility. It can be used directly in high‑content screening assays where DMSO concentrations must be minimized [REFS‑1].

Selectivity Profiling of GIRK vs. Off‑Target Binders

The additional hydrogen‑bond acceptor contributed by the furan ring may alter the compound’s interaction with the kinase hinge region or GIRK channel vestibule. Procuring this compound alongside ML297 enables orthogonal selectivity profiling in electrophysiological or biochemical panel screens [REFS‑1, REFS‑2].

Chemical Biology Tool in Metabolic Disease Research

Patents covering pyrazolyl‑ureas claim utility in cancer and metabolic disorders. The 4‑methoxyphenethyl motif present here has been associated with SGLT inhibition, making CAS 2034377‑60‑9 a candidate for exploratory glucose‑uptake assays [REFS‑2].

Quote Request

Request a Quote for 1-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(4-methoxyphenethyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.